molecular formula C13H14N2O B1268773 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 2644-94-2

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1268773
CAS RN: 2644-94-2
M. Wt: 214.26 g/mol
InChI Key: KQZFABYWVRTOFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and its derivatives often involves multistep synthetic routes, including the use of Vilsmeier-Haack reactions, cyclocondensation reactions, and Suzuki-Miyaura cross-coupling reactions. For instance, pyrazole-containing aldehydes can be synthesized through the Vilsmeier reaction, demonstrating the adaptability of this method for producing complex pyrazole derivatives (Potapov et al., 2006). Additionally, the cyclocondensation of various precursors in the presence of catalytic systems under ultrasound irradiation has been explored for the efficient synthesis of related compounds (Ji-tai Li et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, has been elucidated using single crystal X-ray diffraction studies. These analyses reveal detailed insights into the geometric parameters, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior. For example, crystal structure determination of related pyrazole carbaldehydes has shown how substituents influence the overall molecular conformation and packing in the solid state (Cunjin Xu & Yan-Qin Shi, 2011).

Chemical Reactions and Properties

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde participates in a variety of chemical reactions, reflecting its chemical versatility. It can undergo nucleophilic substitution reactions, condensation reactions with primary amines to form Schiff bases, and can act as a precursor for the synthesis of complex molecules with desired functional properties. The reactivity patterns observed highlight the compound's role as a useful building block in organic synthesis (A. Potapov et al., 2006).

Physical Properties Analysis

The physical properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, such as solubility, melting point, and crystal structure, are influenced by its molecular geometry and the nature of its substituents. These properties are critical for determining the compound's suitability for various applications, including its use in material science and pharmaceutical chemistry. Crystallographic studies provide a comprehensive understanding of these aspects, offering insights into the compound's stability and reactivity (Cunjin Xu & Yan-Qin Shi, 2011).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, such as reactivity towards various nucleophiles, electrophiles, and its behavior in condensation reactions, are pivotal for synthesizing a wide array of chemical entities with diverse biological activities. Its ability to form stable complexes with various metals also underscores its utility in the field of coordination chemistry, further demonstrating the compound's versatility and importance in synthetic organic chemistry (A. Potapov et al., 2006).

Scientific Research Applications

Synthesis and Characterization

  • Vilsmeier-Haack formylation : This process leads to the formation of 4-formyl derivatives of N-alkyl-3,5-dimethyl-1H-pyrazoles, including 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, through the alkaline hydrolysis of related compounds (Attaryan et al., 2006).

  • Synthesis of Hydroxyethyl Derivatives : Synthesis involving 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde leads to the creation of 1-(2-Hydroxyethyl) derivatives, demonstrating its utility in complex chemical synthesis processes (Attaryan, Antanosyan, & Asratyan, 2008).

  • Antioxidant and Anti-Inflammatory Activity : Derivatives of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showing significant biological activity profiles (Sudha, Subbaiah, & Mahalakshmi, 2021).

Advanced Chemical Synthesis

  • Synthesis of Functionalized Compounds : The compound has been used in the synthesis of highly functionalized novel symmetric 1,4-dihydropyridines, showcasing its versatility in chemical reactions (Thakrar et al., 2012).

  • Creation of Heterocycles : Utilized as a precursor for the synthesis of novel heterocycles, indicating its potential in creating diverse chemical structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

  • Formation of Schiff Bases : Involved in the synthesis of Schiff bases derived from its reaction with primary amines, highlighting its role in forming new compounds (Potapov, Khlebnikov, & Ogorodnikov, 2006).

Biological and Pharmaceutical Research

  • Antimicrobial Activity : Pyrazole derivatives, including those containing 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, have been synthesized and shown to exhibit antimicrobial activities, indicating potential pharmaceutical applications (Hamed et al., 2020).

  • Analgesic and Anti-inflammatory Properties : Synthesized compounds with this chemical as a base have demonstrated significant analgesic and anti-inflammatory activities, suggesting potential therapeutic uses (Kenchappa & Bodke, 2020).

  • Catalysis in Polymerization Processes : Aluminum and zinc complexes supported by ligands derived from this compound have been synthesized and used to catalyze the ring-opening polymerization of ɛ-caprolactone, indicating its usefulness in material science and engineering (Qiao, Ma, & Wang, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.

properties

IUPAC Name

1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZFABYWVRTOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359534
Record name 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS RN

2644-94-2
Record name 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 1-benzyl-3,5-dimethyl-1H-pyrazole (3.088 g, 16.6 mmol) in N,N-dimethylformamide (12.8 mL) and heat the mixture to 95° C., then add phosphorus oxychloride (13.4 mL) dropwise. Stir the mixture for 3 hr. at 95° C. then cool and add ice water very slowly. Adjust the mixture to approximately pH=4 using 5 N sodium hydroxide, extract the black mixture with diethyl ether 3 times, dry (sodium sulfate) and filter to give the title preparation as a yellow solid (2.65 g, 75%). 1H-NMR (400 MHz, DMSO-d6) δ 2.282 (s, 3H); 2.433 (s, 3H); 5.233 (s, 2H); 7.13 (m, 2H); 7.21-7.34 (m, 3H); 9.800 (s, 1H).
Quantity
3.088 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solid
Quantity
2.65 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SS Gaikwad, SK Nimal, R Pol, D Markad… - Chemistry & … - Wiley Online Library
Pyrazolic hybrids appended with naphthalene, p‐chlorobenzene, o‐phenol and toluene have been synthesized using Claisen Schmidt condensation reaction of 1‐benzyl‐3,5‐dimethyl‐…
Number of citations: 3 onlinelibrary.wiley.com
LK Papernaya, AA Shatrova, AI Albanov… - Russian Journal of …, 2015 - Springer
3,5-Trialkyl-1H-pyrazole-4-carbaldehydes reacted with amino alcohols at ambient temperature in the absence of a catalyst to give the corresponding Schiff bases which failed to …
Number of citations: 1 link.springer.com
AA Shatrova - Russian Journal of Organic Chemistry, 2022 - Springer
One-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane (pyridine, 90C, ambient air) afforded previously inaccessible 2-(…
Number of citations: 2 link.springer.com

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